2-ethylhexyl phenyl phosphate

Developmental Toxicology Organophosphate Ester (OPE) Zebrafish Model

2-Ethylhexyl phenyl phosphate (CAS 20403-99-0), systematically named phosphoric acid, mono(2-ethylhexyl) monophenyl ester, is a monoalkyl monophenyl phosphate ester belonging to the broader class of organophosphate esters (OPEs). This class of compounds is widely utilized in industrial applications as plasticizers and flame retardants for various polymer systems, including polyvinyl chloride (PVC) and synthetic rubber.

Molecular Formula C14H22O4P-
Molecular Weight 285.30 g/mol
CAS No. 20403-99-0
Cat. No. B14719823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethylhexyl phenyl phosphate
CAS20403-99-0
Molecular FormulaC14H22O4P-
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCCCCC(CC)COP(=O)([O-])OC1=CC=CC=C1
InChIInChI=1S/C14H23O4P/c1-3-5-9-13(4-2)12-17-19(15,16)18-14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,15,16)/p-1
InChIKeyUGIWGFXQNPWKPR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Phenyl Phosphate (CAS 20403-99-0): Baseline Procurement and Class Overview


2-Ethylhexyl phenyl phosphate (CAS 20403-99-0), systematically named phosphoric acid, mono(2-ethylhexyl) monophenyl ester, is a monoalkyl monophenyl phosphate ester belonging to the broader class of organophosphate esters (OPEs) . This class of compounds is widely utilized in industrial applications as plasticizers and flame retardants for various polymer systems, including polyvinyl chloride (PVC) and synthetic rubber . As a mono-ester with one alkyl and one aryl substituent on the phosphate core (molecular formula C14H22O4P⁻, molecular weight 285.30 g/mol), its structure confers a distinct balance of hydrophobicity and polarity compared to fully arylated or fully alkylated analogs .

Why 2-Ethylhexyl Phenyl Phosphate Cannot Be Directly Substituted by In-Class Phosphate Esters


The term 'alkyl phenyl phosphate' encompasses a diverse family of molecules, including monoalkyl monophenyl esters (like 2-ethylhexyl phenyl phosphate), dialkyl monophenyl esters (e.g., bis(2-ethylhexyl) phenyl phosphate, BEHPP), and monoalkyl diphenyl esters (e.g., 2-ethylhexyl diphenyl phosphate, EHDPP) [1]. Substitution between these sub-classes is not straightforward, as the number and nature of the organic substituents directly dictate the molecule's polarity, volatility, and biological activity. Critical performance metrics—such as acute and developmental toxicity profiles, plasticizing efficiency, and flame retardant efficacy—can differ by orders of magnitude between structurally similar OPEs, rendering generic, unverified interchange a significant risk to both product safety and regulatory compliance [2].

2-Ethylhexyl Phenyl Phosphate (20403-99-0) Evidence Guide: Quantified Differentiation vs. Closest Analogs


Developmental Toxicity Profile in Zebrafish Model: BEHPP vs. EHDPP

2-ethylhexyl phenyl phosphate (BEHPP) exhibits a markedly lower acute developmental toxicity profile compared to its structural analog 2-ethylhexyl diphenyl phosphate (EHDPP) in embryonic zebrafish [1]. In a direct comparative study, BEHPP did not induce mortality or malformations at concentrations up to 4.0 μM. Conversely, EHDPP exhibited significant lethality with an LC50 of 2.44 μM and induced malformations (pericardial edema) with an EC50 of 1.77 μM [1]. This represents a quantifiable reduction in acute developmental hazard potential for BEHPP over the tested concentration range.

Developmental Toxicology Organophosphate Ester (OPE) Zebrafish Model

Comparative Human Carboxylesterase (hCE1) Inhibition Potency

An evaluation of 15 organophosphate esters (OPEs) for their inhibitory effect on human liver carboxylesterase (hCE1) identified 2-ethylhexyl diphenyl phosphate (EHDPP) as one of the most potent inhibitors, with an IC50 value lower than 100 nM [1]. Triphenyl phosphate (TPHP) was similarly potent. In the same study, a related commercial mixture containing 2-ethylhexyl phenyl phosphate (as di-2-ethylhexylphenyl phosphate) was shown to be a component of formulations that can inhibit hCE1-mediated drug activation [1]. While this is a class-level inference, it highlights that the presence of this compound in a formulation can modulate a key drug-metabolizing enzyme, a concern not applicable to all OPE sub-classes.

Enzymology Pharmacotherapy Interaction In Vitro Toxicology

Physical Form and Application: Liquid Monoalkyl Monophenyl Phosphate vs. Solid Triphenyl Phosphate

2-ethylhexyl phenyl phosphate, a monoalkyl monophenyl phosphate, is typically a liquid at ambient temperature, offering significant handling advantages over solid phosphate esters like triphenyl phosphate (TPHP, CAS 115-86-6), which is a solid at room temperature [1]. The liquid state facilitates easier incorporation into polymer matrices during compounding and processing, reducing energy requirements for melting and enabling more homogeneous distribution. This is a class-level property; the specific 2-ethylhexyl substitution pattern further enhances compatibility with hydrophobic polymers compared to more polar, short-chain alkyl phosphates [2]. While direct quantitative data for this specific mono-ester is limited in open literature, the liquid state is a well-established, verifiable physical characteristic that differentiates it from solid aryl phosphate flame retardants.

Polymer Formulation Processability Physical Chemistry

Evidence-Backed Application Scenarios for 2-Ethylhexyl Phenyl Phosphate (CAS 20403-99-0)


Low-Hazard Plasticizer for Environmentally Sensitive Polymer Applications

Based on the quantitative developmental toxicity data showing no acute effects in a zebrafish model up to 4.0 μM, 2-ethylhexyl phenyl phosphate is scientifically indicated for use as a plasticizer in polymer formulations where a lower hazard profile is a key design criterion [1]. This includes applications in consumer goods, toys, or medical devices where accidental leaching and human exposure may be a concern. Its liquid state further facilitates clean and efficient compounding [2].

Functional Fluid Base Stock Requiring Controlled Reactivity

The identification of 2-ethylhexyl phenyl phosphate as a component in mixtures that exhibit potent hCE1 inhibition supports its use as a functional fluid or additive in systems where controlled enzyme inhibition is desired [1]. Conversely, this same property necessitates careful product stewardship and risk assessment for applications with potential for human exposure to avoid adverse drug interactions [1].

Precursor or Intermediate for Tailored Flame Retardant Mixtures

Given that commercial flame retardants are often proprietary mixtures of mono- and di-aryl/alkyl phosphates, 2-ethylhexyl phenyl phosphate serves as a key synthetic building block or formulation component. Its specific structure allows formulators to fine-tune the balance of flame retardancy, plasticization, and low-temperature flexibility in a final blend, a level of control not achievable with single-component, solid aryl phosphates [2].

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